(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
This compound features a triazolopyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a piperazine-linked naphthalen-1-yl methanone at position 5. The triazolopyrimidine scaffold is pharmacologically significant, often associated with kinase inhibition or receptor modulation.
Synthetic routes for analogous triazolopyrimidines typically involve cyclocondensation of substituted hydrazines with pyrimidine precursors under acidic conditions, followed by functionalization of the piperazine moiety (as inferred from and ). Purification often employs column chromatography with silica gel and polar/non-polar solvent mixtures .
Properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-20-11-9-19(10-12-20)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJZBGIFNWLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 4-methoxyphenylhydrazine and a suitable pyrimidine derivative. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the naphthalene moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, utilizing solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid. The reaction conditions can significantly affect the yield and purity of the final product. Characterization techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product formation and identify side products.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, in exhibiting anticancer properties. The mechanism of action may involve the inhibition of specific kinases associated with cancer cell proliferation. For instance, the compound's analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .
Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against a range of pathogenic bacteria and fungi. Further research is needed to elucidate the specific pathways through which these effects occur.
CNS Activity
Compounds containing piperazine rings are often explored for their psychopharmacological effects. This particular compound may interact with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Evaluation
In a study evaluating various triazole derivatives for anticancer activity, several compounds similar to (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone were screened against human cancer cell lines. Results indicated that modifications to the piperazine moiety enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Screening
A series of experiments assessed the antimicrobial efficacy of triazole-based compounds against common pathogens. The results demonstrated that certain derivatives exhibited significant inhibitory concentrations against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Mechanism of Action
The mechanism of action of (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the naphthalene moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared to three analogs (Table 1), including the structurally similar "{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone" (Compound A, ).
Table 1: Structural and Physicochemical Comparison
*Calculated using average atomic masses.
Analysis of Substituent Effects
This may enhance interactions with polar active sites in biological targets . 4-Methylphenyl (Compound A): The methyl group offers steric hindrance without significant electronic effects, likely reducing solubility but improving membrane permeability.
Piperazine-Linked Groups: Naphthalen-1-yl methanone (Target): The naphthyl group introduces aromatic bulk, favoring hydrophobic interactions in binding pockets. However, its size may limit bioavailability. 4-Trifluoromethylphenyl (Compound A): The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and resistance to oxidative degradation .
Synthetic Considerations :
Research Findings and Implications
- Solubility vs. Lipophilicity : The target compound’s methoxy group balances the lipophilic naphthyl group, achieving intermediate LogP (~4.8) compared to Compound A (~5.2). This may optimize blood-brain barrier penetration while maintaining aqueous solubility .
- Biological Activity : Triazolopyrimidines with bulky aryl groups (e.g., naphthyl) often exhibit stronger binding to ATP pockets in kinases. However, trifluoromethyl groups (Compound A) may confer longer half-lives in vivo due to reduced cytochrome P450 metabolism .
- Thermal Stability : Analogous pyrazolines () show melting points inversely correlated with substituent size (e.g., 1h: 120–124°C vs. 2h: 102–106°C). The target compound’s melting point is likely >150°C, consistent with rigid triazolopyrimidine cores .
Biological Activity
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazole ring fused with a pyrimidine structure, along with a methoxyphenyl substituent and a piperazine moiety. Its unique structural features suggest a diverse range of biological interactions and therapeutic applications.
Chemical Structure and Properties
The compound can be depicted as follows:
This formula indicates the presence of multiple nitrogen atoms, which are crucial for its biological activity. The methoxy group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking their catalytic activity. This is particularly relevant in the context of enzymes involved in cancer proliferation and microbial resistance.
- Receptor Modulation : It may modulate various signal transduction pathways by interacting with cellular receptors. This interaction can influence cellular functions such as proliferation, apoptosis, and differentiation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that triazole derivatives possess anticancer properties by inhibiting key kinases involved in cancer cell signaling pathways. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of p53 pathways .
Antiviral Activity
Triazole-based compounds have also been explored for their antiviral potential. They may inhibit viral replication by targeting viral enzymes or host cell receptors critical for viral entry and propagation .
Case Studies
- Antimicrobial Efficacy : A study evaluated triazole derivatives against a panel of bacterial and fungal strains. Compounds showed minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL against resistant strains .
- Anticancer Research : In vitro studies highlighted that certain triazolo-pyrimidine derivatives significantly reduced cell viability in breast cancer cell lines (IC50 values ranging from 5–15 μM) .
- Viral Inhibition : A series of experiments indicated that triazole derivatives inhibited the replication of influenza virus in cultured cells, showcasing their potential as antiviral agents .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving triazole derivatives:
Q & A
Q. What are the optimal synthetic pathways for (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?
Methodological Answer :
- Step 1 : Start with the cyclocondensation of 4-methoxyphenyl-substituted triazolo-pyrimidine precursors with piperazine derivatives under reflux conditions (xylene, 25–30 hours, chloranil as an oxidizing agent) .
- Step 2 : Introduce the naphthalen-1-yl methanone group via nucleophilic substitution or acylation reactions. Monitor reaction progress using TLC/HPLC.
- Step 3 : Purify intermediates via recrystallization (methanol/ethanol mixtures) or column chromatography (silica gel, gradient elution). Validate purity via NMR and mass spectrometry .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Methodological Answer :
- Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
- Analysis : Use UV-Vis spectroscopy to track absorbance shifts (indicative of degradation). Confirm structural integrity via FT-IR (amide/aromatic bond stability) and LC-MS (molecular weight changes) .
- Validation : Compare results with computational stability predictions (e.g., molecular dynamics simulations).
Q. What analytical techniques are critical for confirming the compound’s regioselectivity during synthesis?
Methodological Answer :
- 1H/13C NMR : Identify coupling patterns (e.g., triazolo-pyrimidine proton environments at δ 7.5–8.5 ppm) and naphthalene substituent positions .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., piperazine ring orientation relative to the triazolo core) .
- DFT Calculations : Compare experimental NMR shifts with theoretical predictions (Gaussian09, B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer :
- Hypothesis Testing : Assess assay variability (e.g., cell passage number, incubation time, or solvent effects like DMSO concentration).
- Dose-Response Curves : Generate IC50 values under standardized conditions (triplicate runs, positive/negative controls).
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target pathways (e.g., kinase inhibition vs. epigenetic modulation) .
- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., triazolo-pyrimidine derivatives with substituted piperazines) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2).
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to evaluate binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in kinase active sites to prioritize experimental validation .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurodegenerative models?
Methodological Answer :
- In Vitro : Use SH-SY5Y cells to measure tau phosphorylation (Western blot) and mitochondrial membrane potential (JC-1 dye).
- In Vivo : Administer the compound to transgenic mice (e.g., APP/PS1 models) and quantify amyloid-β plaques via immunohistochemistry.
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations .
Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?
Methodological Answer :
- Polymorph Screening : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable amorphous forms .
- Excipient Compatibility : Test co-formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) or PEG 4000 to enhance solubility.
- Dissolution Testing : Use USP Apparatus II (pH 6.8 PBS, 50 rpm) to compare bioavailability of crystalline vs. amorphous forms .
Data Contradiction & Theoretical Framework Questions
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Methodological Answer :
- Validation Pipeline :
- Re-run ADMET predictions using multiple tools (e.g., SwissADME, pkCSM).
- Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability).
- Cross-validate with in vivo PK studies (rodent models, LC-MS/MS quantification).
- Root-Cause Analysis : Focus on logP discrepancies or unaccounted transporter interactions .
Q. What theoretical frameworks guide the design of derivatives targeting dual kinase-phosphatase inhibition?
Methodological Answer :
- Conceptual Basis : Apply structure-activity relationship (SAR) models to prioritize substituents (e.g., methoxy vs. halogen groups) .
- Thermodynamic Integration : Calculate binding energies for kinase-phosphatase dual targets (e.g., PTP1B and EGFR).
- Systems Pharmacology : Use network analysis (Cytoscape) to identify synergistic targets in signaling pathways .
Q. How can researchers reconcile conflicting cytotoxicity data in primary vs. cancer cell lines?
Methodological Answer :
- Experimental Controls : Include primary fibroblasts and cancer stem cells to assess selectivity.
- Pathway Enrichment : Perform GSEA (Gene Set Enrichment Analysis) to compare apoptosis-related gene expression.
- Redox Profiling : Measure ROS levels (DCFDA assay) and glutathione depletion to explain differential sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
